2,4,5-Tribromo-1-isopropyl-1H-imidazole
Overview
Description
Scientific Research Applications
Antimicrobial Activity
- 2,4,5-Tribromo-1H-imidazole was identified in extracts from muricid mollusc egg masses, indicating antimicrobial activity. This is the first report of this compound from a natural source (Benkendorff, Pillai, & Bremner, 2004).
Applications in Medicinal Chemistry
- Imidazole derivatives, including 2,4,5-Tribromo-1-isopropyl-1H-imidazole, are used in medicinal chemistry due to their diverse biological activities, showing potential for new drug development (Ramos et al., 2020).
Catalysis in Organic Synthesis
- The compound has been used as a key component in synthesizing trisubstituted imidazoles, demonstrating its utility in organic synthesis and nanocatalysis (Maleki & Paydar, 2015).
Corrosion Inhibition
- Imidazole derivatives, including this compound, have been studied for their effectiveness in corrosion inhibition, indicating potential applications in material science (Prashanth et al., 2021).
Crystallography and Structural Analysis
- Crystal structure analysis of related compounds enhances understanding of their potential applications in various scientific fields (Peppel & Köckerling, 2009).
Ion Recognition and Chemosensors
- Its derivatives have been used in the synthesis of chemosensors for ion recognition, highlighting their relevance in analytical chemistry (Esteves, Raposo, & Costa, 2013).
Safety and Hazards
Properties
IUPAC Name |
2,4,5-tribromo-1-propan-2-ylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br3N2/c1-3(2)11-5(8)4(7)10-6(11)9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGQUAILRKCRJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(N=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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